Cas no 60644-02-2 (D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI))
D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) Chemical and Physical Properties
Names and Identifiers
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- D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI)
- 3-FLUORO-D-ALANINE METHYL ESTER, HYDROCHLORIDE
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Computed Properties
- Exact Mass: 157.03100
Experimental Properties
- PSA: 52.32000
- LogP: 0.95850
D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7605308-0.05g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 0.05g |
$576.0 | 2025-02-24 | |
| Enamine | EN300-7605308-0.1g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 0.1g |
$752.0 | 2025-02-24 | |
| Enamine | EN300-7605308-0.25g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 0.25g |
$1075.0 | 2025-02-24 | |
| Enamine | EN300-7605308-0.5g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 0.5g |
$1692.0 | 2025-02-24 | |
| Enamine | EN300-7605308-1.0g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 1.0g |
$2168.0 | 2025-02-24 | |
| Enamine | EN300-7605308-2.5g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 2.5g |
$4250.0 | 2025-02-24 | |
| Enamine | EN300-7605308-5.0g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 5.0g |
$6289.0 | 2025-02-24 | |
| Enamine | EN300-7605308-10.0g |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
60644-02-2 | 95.0% | 10.0g |
$9325.0 | 2025-02-24 | |
| 1PlusChem | 1P00EG9M-50mg |
3-FLUORO-D-ALANINE METHYL ESTER, HYDROCHLORIDE |
60644-02-2 | 95% | 50mg |
$774.00 | 2024-04-22 | |
| 1PlusChem | 1P00EG9M-100mg |
3-FLUORO-D-ALANINE METHYL ESTER, HYDROCHLORIDE |
60644-02-2 | 95% | 100mg |
$992.00 | 2024-04-22 |
D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI)
D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) and its Significance in Modern Chemical Biology
The compound with the CAS number 60644-02-2, known as D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI), represents a fascinating intersection of synthetic chemistry and biological activity. This compound has garnered attention in recent years due to its unique structural features and potential applications in the field of medicinal chemistry. The presence of a fluorine atom at the 3-position of the D-alanine backbone introduces a level of electronic and steric modulation that can significantly influence its reactivity and biological interactions.
In the realm of chemical biology, the exploration of fluorinated amino acids has been a subject of intense research. Fluorine atoms are known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of molecules. The methyl ester group in this compound not only provides a handle for further derivatization but also contributes to its solubility and bioavailability. The hydrochloride salt form ensures better crystallinity and stability, making it a valuable intermediate in synthetic protocols.
Recent studies have highlighted the role of fluorinated D-amino acids in the development of novel antibiotics. The unique stereochemistry of D-amino acids, as opposed to their L-counterparts, makes them less susceptible to degradation by many bacterial enzymes. This characteristic has been exploited in the design of peptide mimetics that can disrupt bacterial cell wall synthesis. For instance, D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) has been investigated as a building block for constructing novel antibiotics that target bacterial peptidoglycan synthesis.
The fluorine atom at the 3-position of the alanine moiety introduces a region of high electronegativity, which can interact favorably with specific biological targets. This interaction can be harnessed to develop highly selective inhibitors or activators of various enzymes and receptors. In particular, fluorinated amino acids have shown promise in the development of protease inhibitors, which are crucial in treating viral infections and cancer. The structural flexibility offered by the methyl ester group allows for further functionalization, enabling the creation of libraries of compounds with tailored biological activities.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have revealed that the fluorine atom can participate in hydrogen bonding interactions with polar residues in proteins, thereby enhancing binding affinity. Additionally, the methyl ester group can undergo hydrolysis under physiological conditions, releasing free D-alanine or its derivatives depending on the context. This property makes it a versatile tool for studying enzyme kinetics and substrate specificity.
In vitro experiments have demonstrated that derivatives of D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) can modulate the activity of various enzymes involved in metabolic pathways. For example, fluorinated D-alanine derivatives have been shown to inhibit bacterial alanine racemase, an enzyme essential for bacterial survival. By targeting such enzymes, these compounds offer a potential therapeutic window against resistant bacterial strains.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. The ability to introduce fluorine atoms into biologically active molecules is a well-established strategy for improving drug efficacy and reducing side effects. The hydrochloride salt form provides a stable and crystalline material that is easy to handle and purify, making it an attractive candidate for industrial-scale production.
Future research directions may explore the use of this compound in combination therapies. By pairing it with other antibiotics or antiviral agents, researchers hope to develop synergistic effects that could overcome resistance mechanisms. Additionally, exploring its role in peptide-based drug delivery systems could open new avenues for targeted therapy.
In conclusion, D-Alanine,3-fluoro-, methyl ester, hydrochloride (9CI) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it a valuable tool for developing novel antibiotics, protease inhibitors, and other therapeutic agents. As research continues to uncover new applications for fluorinated amino acids, this compound is likely to play an increasingly important role in drug discovery and development.
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